![molecular formula C16H11N3 B14280536 1-Imino-1H-naphtho[2,3-F]isoindol-3-amine CAS No. 130760-11-1](/img/structure/B14280536.png)
1-Imino-1H-naphtho[2,3-F]isoindol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Imino-1H-naphtho[2,3-F]isoindol-3-amine typically involves the reaction of phthalonitrile with ammonia or primary amines under specific conditions . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Imino-1H-naphtho[2,3-F]isoindol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Imino-1H-naphtho[2,3-F]isoindol-3-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Imino-1H-naphtho[2,3-F]isoindol-3-amine involves its interaction with molecular targets and pathways within cells. The compound’s strong polarization in the crystal phase stabilizes its amino-imino tautomer, which may influence its reactivity and interactions with biological molecules . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its effects .
Vergleich Mit ähnlichen Verbindungen
1-Imino-1H-naphtho[2,3-F]isoindol-3-amine can be compared with other similar compounds, such as:
Isoindoline: A heterocyclic compound with a similar structure but different reactivity and applications.
Phthalocyanines: Compounds synthesized using this compound as a precursor, known for their use in dyes and pigments.
The uniqueness of this compound lies in its strong polarization and stability in the amino-imino tautomeric form, which distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
130760-11-1 |
---|---|
Molekularformel |
C16H11N3 |
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
3-iminonaphtho[2,3-f]isoindol-1-amine |
InChI |
InChI=1S/C16H11N3/c17-15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16(18)19-15/h1-8H,(H3,17,18,19) |
InChI-Schlüssel |
ZMSBSVUHOVSVFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C(=NC4=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.